Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate
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Overview
Description
Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate is a heterocyclic compound that combines the structural features of benzimidazole and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate typically involves the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol. The reaction mixture is refluxed for several hours, followed by concentration under vacuum and recrystallization from ethanol to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(pyridin-4-yl)acetate
- Ethyl 2-(3-methylpyridin-4-yl)acetate
- Ethyl 2-(isoquinolin-5-yl)acetate
Uniqueness
Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate is unique due to its combined benzimidazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
872604-79-0 |
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Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
ethyl 2-(2-pyridin-4-ylbenzimidazol-1-yl)acetate |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-15(20)11-19-14-6-4-3-5-13(14)18-16(19)12-7-9-17-10-8-12/h3-10H,2,11H2,1H3 |
InChI Key |
WWNKMKYHEQWYST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CC=NC=C3 |
Origin of Product |
United States |
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